molecular formula C22H24N2O3 B6052771 2-(4-methoxybenzyl)-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine

2-(4-methoxybenzyl)-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine

Cat. No. B6052771
M. Wt: 364.4 g/mol
InChI Key: GTHDGMJNTLMCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxybenzyl)-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the morpholine family, which is known for its diverse range of biological activities.

Scientific Research Applications

2-(4-methoxybenzyl)-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has been studied for its potential applications in various areas of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound may also affect the expression of certain genes that are involved in cancer cell survival and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methoxybenzyl)-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has a number of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, which is a process that leads to the death of the cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which can help to prevent the spread of cancer to other parts of the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-methoxybenzyl)-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further study. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of possible future directions for research on 2-(4-methoxybenzyl)-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine. One possible direction is to investigate the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, efforts could be made to improve the solubility and bioavailability of this compound, which could help to facilitate its use in future research and drug development efforts.
In conclusion, 2-(4-methoxybenzyl)-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine is a synthetic compound with potent anti-cancer activity and potential applications in scientific research. Further studies are needed to better understand the mechanism of action of this compound and to identify potential targets for drug development. Despite its limitations, this compound represents a promising candidate for further study in the field of cancer research and beyond.

Synthesis Methods

The synthesis of 2-(4-methoxybenzyl)-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine involves the reaction of morpholine with 2-phenyl-1,3-oxazole-4-carbaldehyde and 4-methoxybenzyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using standard chromatographic techniques.

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-25-20-9-7-17(8-10-20)13-21-15-24(11-12-26-21)14-19-16-27-22(23-19)18-5-3-2-4-6-18/h2-10,16,21H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHDGMJNTLMCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CN(CCO2)CC3=COC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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